4-Benzyl-2,6-dimethylmorpholine

Description

BenchChem offers high-quality 4-Benzyl-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

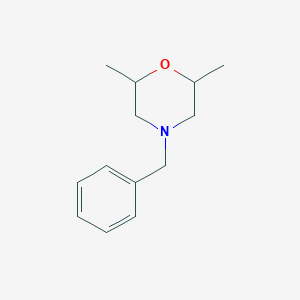

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKJAIKKDGIIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485250 | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61636-30-4 | |

| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyl-2,6-dimethylmorpholine: Comprehensive Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered chiral amines are indispensable building blocks. 4-Benzyl-2,6-dimethylmorpholine stands out as a highly versatile, protected secondary amine intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). By leveraging the robust protection of the N-benzyl group, chemists can subject the morpholine core to harsh reaction conditions—such as strong reductions or organometallic couplings—without compromising the secondary amine functionality. This technical guide explores the physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols for utilizing 4-benzyl-2,6-dimethylmorpholine, with a specific focus on its application in developing next-generation antibacterial agents.

Physicochemical Properties & Structural Dynamics

The structural framework of 4-benzyl-2,6-dimethylmorpholine consists of a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a benzyl protecting group on the nitrogen atom. The relative stereochemistry of the methyl groups dictates the molecule's overall chirality; it can exist as a cis isomer or as trans enantiomers. The enantiopure forms, specifically the (2S,6S) and (2R,6R) configurations, are highly sought after for asymmetric drug synthesis[1],[2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 4-Benzyl-2,6-dimethylmorpholine |

| CAS Registry Numbers | 61636-30-4 (Unspecified)[3]; 276252-72-3 (2S,6S)[2]; 171753-77-8 (2R,6R)[1] |

| Molecular Formula | C₁₃H₁₉NO[2] |

| Molecular Weight | 205.30 g/mol [2] |

| Appearance | Colorless to pale yellow oil[4] |

| LogP (Estimated) | ~1.7 - 2.5 (Lipophilic)[5] |

| Solubility Profile | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, and Methanol[4] |

Synthesis Pathways & Mechanistic Insights

The synthesis of 4-benzyl-2,6-dimethylmorpholine can be approached via two primary mechanistic pathways: direct nucleophilic substitution or reductive amination/amide reduction.

While direct alkylation of 2,6-dimethylmorpholine with benzyl chloride is a standard approach[3], it can sometimes lead to quaternary ammonium salt formation if not carefully controlled. Therefore, the reduction of 4-benzoyl-2,6-dimethylmorpholine using Lithium Aluminum Hydride (LiAlH₄) is often preferred in highly controlled pharmaceutical settings[4]. This reduction pathway ensures complete conversion without the risk of over-alkylation, preserving the delicate stereocenters of the (2S,6S) or (2R,6R) configurations.

Synthesis and deprotection workflow of 4-benzyl-2,6-dimethylmorpholine.

Applications in Drug Discovery: Antibacterial Agents

4-Benzyl-2,6-dimethylmorpholine is a critical precursor in the synthesis of tricyclic tetrahydroquinoline antibacterial agents[6]. The development of these agents requires the precise installation of the 2,6-dimethylmorpholine moiety.

Mechanism of Action: The resulting tricyclic tetrahydroquinolines act as potent inhibitors of bacterial DNA gyrase (specifically the GyrA subunit) and topoisomerase IV[6]. By stabilizing the cleaved gyrase-DNA complex, these compounds inhibit DNA decatenation—the vital process by which two daughter chromosomes are separated after division—ultimately leading to bacterial cell death[6]. The incorporation of the sterically hindered morpholine ring is crucial for optimizing the pharmacokinetic profile and target binding affinity of the drug.

Role of the morpholine building block in DNA Gyrase inhibitor development.

Self-Validating Experimental Protocols

The following protocols are engineered for high-fidelity replication in a laboratory setting, incorporating causality for key experimental choices.

Protocol A: Synthesis via LiAlH₄ Reduction

Objective: Convert (2S,6S)-4-benzoyl-2,6-dimethylmorpholine to (2S,6S)-4-benzyl-2,6-dimethylmorpholine[4].

-

Reaction Setup: Dissolve 759 mg (3.46 mmol) of (2S,6S)-4-benzoyl-2,6-dimethylmorpholine in 40 mL of anhydrous THF under an inert argon atmosphere.

-

Reduction: Dropwise, add 6.9 mL of LiAlH₄ (1.0M solution in THF). Causality: THF is utilized as it coordinates with the lithium ion, enhancing the reactivity of the hydride.

-

Thermal Activation: Stir the mixture at 55 °C for 18 hours. If TLC indicates incomplete consumption of the starting material, add one additional equivalent of LiAlH₄ and heat for another 6 hours.

-

Fieser Quench (Critical Step): Cool the reaction to 0 °C. Sequentially add 0.4 mL of water, 0.4 mL of 6.0M NaOH, and 1.2 mL of water. Causality: This specific stoichiometric quench (the

method) forces the aluminum byproducts to precipitate as a granular, filterable white solid rather than a gelatinous emulsion, ensuring high product recovery. -

Isolation: Dilute the white slurry with diethyl ether (Et₂O) and filter. Wash the inorganic salts thoroughly with Et₂O. Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Concentrate via rotary evaporation and purify using flash chromatography (15% Et₂O in pentane). The product is isolated as a colorless oil[4].

Protocol B: Chemoselective N-Debenzylation

Objective: Remove the benzyl protecting group to yield the free secondary amine without utilizing hydrogenolysis[6],[4].

-

Activation: Dissolve the synthesized (2S,6S)-4-benzyl-2,6-dimethylmorpholine in 6 mL of CH₂Cl₂. Cool to 0 °C in an ice bath.

-

Substitution: Add 292 μL (2.68 mmol) of 1-chloroethyl chloroformate (ACE-Cl). Causality: ACE-Cl is chosen over traditional Pd/C catalytic hydrogenation because it is highly chemoselective. It cleaves the benzyl group without reducing other potentially sensitive moieties (e.g., nitro or halogen groups) that might be present in complex downstream analogs.

-

Intermediate Formation: Allow the solution to warm to room temperature and stir for 2.5 hours. Remove the CH₂Cl₂ solvent completely via rotary evaporation.

-

Methanolysis: Dissolve the resulting carbamate residue in 6 mL of methanol. Heat the solution to reflux for 2.5 hours. Causality: Methanolysis drives the decarboxylation of the intermediate, releasing the hydrochloride salt of the free amine, CO₂, and acetaldehyde.

-

Final Isolation: Remove the methanol under vacuum to yield the pure, deprotected (2S,6S)-2,6-dimethylmorpholine ready for subsequent coupling[4].

References

-

LookChem. "Cas 100-44-7, Benzyl chloride Chemical Properties". LookChem.com. Available at: [Link]

- Pharmacia and Upjohn Co LLC. "Tricyclic tetrahydroquinoline antibacterial agents". WIPO (PCT) WO2004031195A1.

-

MolAid. "(2S,6S)-4-benzyl-2,6-dimethylmorpholine CAS 276252-72-3". Molaid.com. Available at:[Link]

-

MolAid. "4-Benzyl-2.6-dimethylmorpholin-3-on | 61636-34-8". Molaid.com. Available at:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (2S,6S)-4-benzyl-2,6-dimethylmorpholine - CAS号 276252-72-3 - 摩熵化学 [molaid.com]

- 3. lookchem.com [lookchem.com]

- 4. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

- 5. 4-Benzyl-2.6-dimethylmorpholin-3-on - CAS号 61636-34-8 - 摩熵化学 [molaid.com]

- 6. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

Comprehensive Structure Elucidation of 4-Benzyl-2,6-dimethylmorpholine: A Technical Guide

Executive Summary

The structural elucidation of substituted saturated heterocycles remains a critical competency in medicinal chemistry and drug development. 4-Benzyl-2,6-dimethylmorpholine (Chemical Formula:

Stereochemical Landscape & Conformational Analysis

The morpholine ring is a ubiquitous scaffold in drug design, characterized by a six-membered saturated heterocycle containing both oxygen and nitrogen[1]. Unlike linear systems where bonds freely rotate, the morpholine ring adopts a highly fixed chair conformation to minimize steric strain[2].

The addition of methyl groups at the C2 and C6 positions introduces stereochemical complexity, resulting in two distinct diastereomeric possibilities:

-

Cis-Isomer (Meso, 2R,6S): Both methyl groups occupy the thermodynamically favored equatorial positions. The molecule possesses a plane of symmetry passing through the oxygen and nitrogen atoms.

-

Trans-Isomer (Racemic, 2R,6R / 2S,6S): One methyl group is forced into an axial position while the other remains equatorial, incurring significant 1,3-diaxial strain[3].

Because the N-benzyl group typically adopts an equatorial position to avoid 1,3-diaxial interactions with the ring protons, the definitive elucidation of this compound hinges entirely on mapping the relative stereochemistry of the C2/C6 methyl groups using the Karplus equation[1].

Fig 1. Divergent NMR characteristics used to distinguish cis and trans isomers.

Strategic Elucidation Workflow

To ensure scientific integrity, the elucidation process must be orthogonal—meaning independent analytical techniques are used to mutually validate the proposed structure.

Fig 2. Orthogonal workflow for the structural elucidation of morpholine derivatives.

Experimental Methodologies & Causality

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm the exact molecular formula (

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. Causality: Formic acid promotes protonation of the morpholine nitrogen, ensuring a strong

signal. -

Acquisition: Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Causality: Electrospray Ionization (ESI) is a "soft" ionization technique that prevents the fragmentation of the benzyl group, preserving the intact molecular ion.

-

Validation: The theoretical exact mass for

is 206.1545 Da. The protocol is self-validating if the observed mass falls within a mass error of

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Map the atomic connectivity and determine the relative stereochemistry of the C2/C6 methyl groups.

-

Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of

containing 0.03% v/v Tetramethylsilane (TMS). Causality: -

1D

NMR Acquisition: Acquire at 400 MHz or higher. Set the relaxation delay ( -

2D NOESY Acquisition: Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å). In the cis-isomer, the axial protons at C2, C6, C3, and C5 will show strong through-space correlations, definitively proving the equatorial positioning of the methyl groups.

Data Interpretation & Quantitative Summaries

NMR and the Karplus Equation

The defining feature of the

According to the Karplus equation, the dihedral angle between two adjacent axial protons is approximately 180°, resulting in a large vicinal coupling constant (

Data Tables

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |

| Ph-H | 7.20 - 7.35 | Multiplet (m) | 5H | - | Aromatic ring protons. |

| C2-H, C6-H | 3.65 - 3.75 | Multiplet (m) | 2H | Deshielded by adjacent oxygen. Axial position confirmed by coupling to C3/C5. | |

| N-CH2-Ph | 3.45 | Singlet (s) | 2H | - | Benzylic protons. Appears as a singlet due to the symmetry of the cis-isomer. |

| C3-H, C5-H (eq) | 2.65 - 2.75 | ddd | 2H | Equatorial protons adjacent to nitrogen. Small coupling to C2/C6 axial protons. | |

| C3-H, C5-H (ax) | 1.70 - 1.80 | dd (or t) | 2H | Axial protons adjacent to nitrogen. Large | |

| 2,6-CH3 | 1.12 | Doublet (d) | 6H | Methyl groups split by the single adjacent proton at C2/C6. |

Table 2:

| Position | Chemical Shift ( | Carbon Type | Assignment Causality |

| Ph (ipso) | 138.2 | Quaternary (C) | Deshielded by the benzylic substitution. |

| Ph (o, m, p) | 127.0 - 129.0 | Methine (CH) | Standard aromatic carbon shifts. |

| C2, C6 | 71.5 | Methine (CH) | Highly deshielded due to direct attachment to the electronegative oxygen atom[3]. |

| N-CH2-Ph | 63.2 | Methylene ( | Benzylic carbon attached to nitrogen. |

| C3, C5 | 59.8 | Methylene ( | Deshielded by the adjacent nitrogen atom. |

| 2,6-CH3 | 19.2 | Methyl ( | Upfield aliphatic carbons. |

Conclusion

The structural elucidation of 4-benzyl-2,6-dimethylmorpholine requires a rigorous, multi-modal approach. By combining the exact mass capabilities of HRMS with the stereochemical resolving power of 1D and 2D NMR spectroscopy, researchers can definitively map the atomic connectivity and confirm the relative stereochemistry of the morpholine ring. The self-validating nature of the Karplus equation, specifically the reliance on large

References

-

Morpholines: stereochemistry and preferred steric course of quaternization, Canadian Journal of Chemistry, [Link]

-

Multiplet shape in proton NMR of morpholines, Chemistry Stack Exchange, [Link]

- WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents, Google P

Sources

The Benzyl Group: A Strategic Moiety for Modulating Pharmacokinetic Properties in Drug Discovery

An in-depth technical guide by Gemini.

Executive Summary: The benzyl group, a seemingly simple C₆H₅CH₂- moiety, is a cornerstone of medicinal chemistry, wielding significant influence over both the pharmacodynamic and pharmacokinetic profiles of therapeutic agents. Its utility extends far beyond its role as a mere structural component or a protecting group in organic synthesis.[1][2][3][4][5] The introduction of a benzyl group can profoundly alter a molecule's lipophilicity, metabolic stability, distribution, and interaction with biological targets. This guide provides drug development professionals with a detailed exploration of the benzyl group's multifaceted role in pharmacokinetics. We will dissect its metabolic fate, its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug, and its strategic application in prodrug design and lead optimization, grounded in mechanistic principles and supported by experimental methodologies.

The Chemical and Physicochemical Identity of the Benzyl Group

Structure and Nomenclature

The benzyl group consists of a benzene ring attached to a methylene bridge (-CH₂-).[2] This structure should not be confused with the phenyl group (C₆H₅-), which lacks the benzylic methylene carbon.[2] This benzylic carbon is the key to much of the group's unique reactivity and metabolic susceptibility. In chemical notation, it is commonly abbreviated as "Bn".[2]

Key Physicochemical Properties

The pharmacokinetic influence of the benzyl group is a direct consequence of its fundamental physicochemical characteristics:

-

Lipophilicity: The aromatic ring is inherently nonpolar, meaning the addition of a benzyl group almost invariably increases the lipophilicity (logP) of a molecule. This has direct consequences for membrane permeability, solubility, and protein binding.

-

Aromaticity and π-Interactions: The electron-rich π-system of the benzene ring enables crucial non-covalent interactions, such as π-π stacking and hydrophobic interactions.[6] These are vital not only for binding to the intended pharmacological target but also for interactions with metabolizing enzymes and plasma proteins.[6][7]

-

Steric Hindrance: The benzyl group provides significant steric bulk, which can be used strategically to shield susceptible parts of a molecule from unwanted metabolic attack or to orient the molecule within a binding pocket.

A Duality of Purpose: Pharmacophore vs. Pharmacokinetic Modulator

The benzyl group often plays a dual role. It can be an essential pharmacophore , a structural feature required for biological activity through direct interaction with a target receptor or enzyme.[6][8][9][10] For example, the benzyl group can engage in hydrophobic interactions within the binding pocket of a target protein.[6] Simultaneously, it acts as a powerful pharmacokinetic modulator , as its presence dictates many aspects of the drug's journey through the body.[1] Understanding and balancing these two functions is a critical task in medicinal chemistry.

The Influence of the Benzyl Group on Drug Metabolism

Metabolism is arguably the most significant area of impact for the benzyl group in pharmacokinetics. Its unique structure presents several avenues for enzymatic modification, primarily by the Cytochrome P450 (CYP) superfamily of enzymes.[11]

The Benzylic Position: A Metabolic "Soft Spot"

In drug metabolism, a "soft spot" refers to a site on a molecule that is particularly vulnerable to enzymatic modification.[12] The benzylic C-H bond is a classic example of such a soft spot.[12] The reason for this susceptibility lies in the relative weakness of this bond and the stability of the resulting benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. This makes the benzylic carbon a prime target for oxidation.[13]

Primary Metabolic Pathways

-

Benzylic Oxidation: This is the most common metabolic fate for benzyl groups. CYP enzymes, particularly isoforms like CYP2E1 and CYP1A2, catalyze hydroxylation at the benzylic carbon.[14][15][16] This initial oxidation forms a benzyl alcohol derivative. This intermediate is often unstable and is rapidly further oxidized by dehydrogenases to a benzaldehyde, and subsequently to a more polar and readily excretable benzoic acid derivative.[14][15][17]

-

Aromatic Hydroxylation: While less common than benzylic oxidation, the phenyl ring of the benzyl group can also be hydroxylated, typically at the para-position.[18] This creates a phenolic metabolite, which can then undergo further conjugation reactions. For instance, the main metabolite of N-Benzylpiperazine (BZP) is p-hydroxy-BZP.[18]

-

O-Dealkylation (for Benzyl Ethers): When the benzyl group is attached via an ether linkage (a benzyloxy group), it can be cleaved through oxidative O-dealkylation.[19] This process, also mediated by CYPs, results in the liberation of the parent alcohol and benzaldehyde.[19]

Diagram: Cytochrome P450-Mediated Metabolism of a Benzylated Drug

Caption: Major metabolic pathways for drugs containing a benzyl group.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a framework for assessing the metabolic lability of a benzylated compound. The rationale is to incubate the test compound with liver microsomes, which contain a high concentration of CYP enzymes, and monitor its disappearance over time.

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of the benzylated drug in DMSO.

-

Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates the NADPH cofactor required by CYP enzymes.

-

-

Incubation Procedure:

-

Pre-warm the HLM suspension and NRS solution to 37°C in a water bath for 5 minutes.

-

Initiate the reaction by adding the test compound to the HLM suspension to a final concentration of 1 µM.

-

Immediately after adding the compound (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent drug using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

The slope of the initial linear phase of this plot gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. A shorter half-life indicates lower metabolic stability, often attributable to the labile benzyl group.

-

Impact on Absorption, Distribution, and Excretion

Absorption and Lipophilicity

The addition of a benzyl group generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes via passive diffusion. This is often beneficial for oral absorption (bioavailability), as the drug can more easily pass through the lipid-rich cell membranes of the gastrointestinal tract.[20] For instance, benzyloxy chalcones designed as MAO-B inhibitors showed significant permeability in PAMPA assays, suggesting good potential for CNS bioavailability.[10]

| Compound | Parent Structure | LogP (Calculated) | Benzylated Analog | LogP (Calculated) | Fold Increase in Lipophilicity |

| Example A | Morphine | 1.16 | Benzylmorphine | 3.58 | ~275x |

| Example B | Adenosine | -1.05 | N⁶-Benzyladenosine | 1.15 | ~158x |

| Example C | Uracil | -1.07 | 1-Benzyluracil | 0.88 | ~90x |

| Caption: Table illustrating the typical increase in lipophilicity (logP) upon benzylation of parent molecules. LogP values are estimations and serve for comparative purposes. |

Distribution and Protein Binding

Once absorbed, the increased lipophilicity and aromatic nature of a benzylated drug influences its distribution. The benzyl group's capacity for hydrophobic and π-π stacking interactions can lead to increased binding to plasma proteins like albumin.[6] This can have several consequences:

-

Reduced Free Drug Concentration: Only the unbound (free) fraction of a drug is pharmacologically active. High protein binding can lower the concentration of free drug available to interact with its target.

-

Increased Half-Life: Binding to plasma proteins can create a reservoir of the drug, protecting it from metabolism and excretion, thereby prolonging its elimination half-life.

-

Altered Volume of Distribution (Vd): Extensive protein binding tends to restrict the drug to the vascular compartment, potentially lowering its Vd.

Excretion

Parent drugs containing a benzyl group may be lipophilic, but their metabolites are designed for excretion. As described in the metabolism section, oxidation of the benzyl group to benzoic acid derivatives dramatically increases polarity.[21] The resulting carboxylic acid is often conjugated with glycine to form hippuric acid, a highly water-soluble compound that is efficiently eliminated by the kidneys.[21][22] For certain compounds, metabolites may also be excreted via the mercapturic acid pathway.[23]

The Benzyl Group in Strategic Drug Design

Beyond its inherent pharmacokinetic properties, the benzyl group is a versatile tool actively employed by medicinal chemists.

As a Protecting Group

In multi-step organic synthesis, the benzyl group is frequently used to "protect" reactive functional groups like alcohols, amines, or carboxylic acids from participating in unwanted side reactions.[1][2][3][5] For example, a carboxylic acid can be converted to a benzyl ester, which is stable under many reaction conditions but can be selectively cleaved later, often by catalytic hydrogenolysis, to regenerate the carboxylic acid.[3] This synthetic utility has direct pharmacokinetic implications when considering prodrug design.

Prodrug Strategies

A prodrug is an inactive or less active compound that is metabolized (in vivo) into the active drug.[24][25] The benzyl group is ideal for this strategy.

-

Benzyl Esters/Ethers: A drug with a free hydroxyl or carboxyl group can be benzylated to improve its lipophilicity and oral absorption.[20] Once absorbed, esterase or CYP450 enzymes in the plasma or liver cleave the benzyl group, releasing the active parent drug at the desired site.[19][20] This approach can enhance solubility, improve chemical stability, and increase bioavailability.[20]

Diagram: Benzyl Group in Prodrug Design Workflow

Caption: Conceptual workflow for using benzylation to create a prodrug.

Case Studies and Toxicological Considerations

Case Study: N-Benzylpiperazine (BZP)

The metabolism of the designer drug BZP provides a clear real-world example of benzyl group metabolism. Studies in rats showed that BZP is extensively metabolized, with the primary metabolite being p-hydroxy-BZP, a product of aromatic hydroxylation.[18] A minor metabolite, m-hydroxy-BZP, is also formed. The parent drug and its hydroxylated metabolites are then conjugated (e.g., with glucuronic acid) and excreted in the urine.[18] This case highlights aromatic hydroxylation as a key metabolic pathway and demonstrates the body's efficiency in converting a lipophilic benzylated compound into excretable polar metabolites.

Case Study: Benzyl Alcohol

Benzyl alcohol is widely used as a preservative in parenteral drug formulations.[17][26] Its metabolism follows the classic benzylic oxidation pathway: it is rapidly oxidized by alcohol dehydrogenase to benzaldehyde, then by aldehyde dehydrogenase to benzoic acid, which is conjugated and excreted as hippuric acid.[14][21][22] However, this pathway can become saturated at high doses, leading to toxicity. Most notably, benzyl alcohol was implicated in "gasping syndrome," a fatal condition in premature neonates.[17][21] The immature metabolic pathways in these infants could not process the benzyl alcohol preservative fast enough, leading to accumulation and severe metabolic acidosis.[17] This tragic example underscores the critical importance of understanding the metabolic capacity for benzyl groups, especially in vulnerable populations.

Toxicological Profile

The toxicity associated with benzyl-containing compounds can arise from several sources:

-

Parent Compound: As seen with benzyl alcohol, the parent molecule itself can exert toxic effects if metabolic pathways are saturated or immature.[17]

-

Metabolites: While benzoic acid is generally safe, the intermediate benzaldehyde can be more reactive.[17] Furthermore, the metabolism of some benzyl sulfides can yield unstable and cytotoxic thiols.[15] In the case of benzene itself (not the benzyl group), CYP-mediated oxidation can lead to highly reactive and toxic quinone metabolites.[16]

Conclusion and Future Perspectives

The benzyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its influence on pharmacokinetics is profound and predictable, stemming from its inherent lipophilicity and its susceptibility to well-characterized metabolic pathways, primarily benzylic oxidation. By strategically incorporating or modifying a benzyl group, researchers can fine-tune a drug candidate's ADME profile, improve oral bioavailability, extend its duration of action, and design effective prodrugs.

Future research will likely focus on more sophisticated applications, such as incorporating benzyl groups into stimuli-responsive systems for targeted drug delivery and leveraging biocatalysis to achieve highly selective cleavage of benzyl ether protecting groups under mild conditions, furthering its utility in complex syntheses.[27][28] A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to rationally design safer and more effective medicines.

References

- The Pharmacophore of 1-Benzyl-1H-Indol-5-yl Compounds: A Technical Guide for Drug Discovery - Benchchem.

- Benzyl in Medicinal Chemistry: A Key Intermedi

-

Some representative compounds with benzyl group (in blue) as pharmacophore. - ResearchGate. [Link]

-

Drug metabolism in drug discovery and development - PMC - NIH. [Link]

- The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems.

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed. [Link]

- Demethylation Studies. IV. The in vitro and in vivo Cleavage of Alkyl- and Arylalkyl-p-nitrophenyl Ethers.

- Application of Benzyl alcohol-13C in pharmaceutical drug metabolism studies. - Benchchem.

-

Benzyl group - Wikipedia. [Link]

-

Strategy‐Level Prodrug Synthesis - PMC - NIH. [Link]

-

Toxicity of benzyl alcohol in adult and neonatal mice - PubMed. [Link]

-

Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed. [Link]

-

Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed. [Link]

-

Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed. [Link]

- An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids - Benchchem.

-

Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed. [Link]

- Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multist

-

Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]

-

Benzyl alcohol - Wikipedia. [Link]

-

Pharmacokinetics in Elderly Women of Benzyl Alcohol From an Oil Depot - DSpace. [Link]

-

Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. [Link]

-

Benzyl elimination: an example of a double prodrug-based approach. It... - ResearchGate. [Link]

-

Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry - the University of Groningen research portal. [Link]

-

Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

- Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.

-

Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC. [Link]

-

Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Benzyl group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structures of cytochrome P450 2B6 bound to 4-benzylpyridine and 4-(4-nitrobenzyl)pyridine: insight into inhibitor binding and rearrangement of active site side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 22. dspace.library.uu.nl [dspace.library.uu.nl]

- 23. Diverse Excretion Pathways of Benzyl Glucosinolate in Humans after Consumption of Nasturtium (Tropaeolum majus L.)-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]

- 26. ema.europa.eu [ema.europa.eu]

- 27. researchgate.net [researchgate.net]

- 28. research.rug.nl [research.rug.nl]

Methodological & Application

4-Benzyl-2,6-dimethylmorpholine synthesis protocol

Application Note: Synthesis and Optimization of 4-Benzyl-2,6-dimethylmorpholine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Benzyl-2,6-dimethylmorpholine (CAS: 61636-30-4)

Introduction and Strategic Relevance

4-Benzyl-2,6-dimethylmorpholine is a highly versatile heterocyclic building block extensively utilized in the synthesis of pharmaceuticals, agricultural fungicides (such as fenpropimorph), and chiral ligands for asymmetric catalysis[1]. The compound features a morpholine core with two stereogenic centers at the C2 and C6 positions, making the control of its cis/trans diastereomeric ratio (d.r.) a critical parameter in downstream applications. For instance, specific enantiomers like (2S,6S)-4-benzyl-2,6-dimethylmorpholine are pivotal intermediates in the development of tricyclic tetrahydroquinoline antibacterial agents targeting bacterial DNA gyrase[2].

This application note details a robust, self-validating protocol for the

Mechanistic Insights & Experimental Causality

The synthesis of 4-benzyl-2,6-dimethylmorpholine relies on the nucleophilic substitution (

-

Base Selection (Causality): Potassium carbonate (

) is selected as a heterogeneous inorganic base over organic amines (like triethylamine). -

Starting Material Considerations: The precursor, 2,6-dimethylmorpholine, is typically synthesized via the acid-catalyzed cyclization of diisopropanolamine, which inherently yields a mixture rich in the cis-isomer (often ~80% cis to 20% trans)[4]. The classical asymmetric synthesis of the pure enantiomers was pioneered by Perrone, Bettoni, and Tortorella.

-

Solvent and Temperature Effects: The choice of solvent and temperature drastically impacts the diastereoselectivity when specific chiral induction is required. As demonstrated in Table 1, non-polar solvents at cryogenic temperatures maximize the diastereomeric ratio, whereas polar aprotic solvents (like

or

Quantitative Data: Solvent Effect on Alkylation

The following table summarizes the optimization of solvent and temperature parameters during the alkylation of 2,6-dimethylmorpholine with benzyl bromide to maximize diastereomeric purity[5].

Table 1: Effect of Solvent on Diastereoselectivity and Yield

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Toluene | -78 | 95:5 | 85 |

| 2 | THF | -78 | 90:10 | 88 |

| 3 | Hexane | -78 | 92:8 | 82 |

| 4 | -78 | 85:15 | 90 |

Note: For standard scale-up where the starting morpholine is already diastereopure, refluxing in Acetonitrile (

Experimental Workflow Visualization

Workflow for the synthesis and purification of 4-Benzyl-2,6-dimethylmorpholine.

Step-by-Step Synthesis Protocol

Materials Required:

-

2,6-Dimethylmorpholine (1.0 equiv, ~10.0 mmol, 1.15 g)

-

Benzyl chloride (1.1 equiv, 11.0 mmol, 1.39 g)[6]

-

Potassium carbonate (

), anhydrous, finely powdered (2.0 equiv, 20.0 mmol, 2.76 g) -

Acetonitrile (

), anhydrous (25 mL) -

Ethyl Acetate (EtOAc) and Brine for workup

-

Silica gel (230-400 mesh) for chromatography

Step 1: Reaction Assembly

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

-

Charge the flask with anhydrous

(25 mL) and 2,6-dimethylmorpholine (1.15 g, 10.0 mmol). -

Add finely powdered anhydrous

(2.76 g, 20.0 mmol) to the stirring solution. Self-Validation Check: Ensure the -

Add benzyl chloride (1.39 g, 11.0 mmol) dropwise via syringe over 5 minutes at room temperature.

Step 2: Alkylation Execution 5. Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath. 6. Maintain reflux for 12–16 hours. Monitor the reaction progression via TLC (Eluent: Hexane/EtOAc 4:1, visualized with UV and Ninhydrin stain). The secondary amine starting material will consume, and a new, less polar UV-active spot will appear.

Step 3: Workup and Extraction

7. Once the starting material is fully consumed, cool the reaction mixture to room temperature.

8. Filter the suspension through a medium-porosity fritted funnel to remove the inorganic salts (

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. Isocratic elution using Hexane/EtOAc (85:15 v/v) typically provides optimal separation from trace unreacted benzyl chloride and dibenzylated quaternary ammonium byproducts. 14. Pool the product-containing fractions and concentrate to afford 4-benzyl-2,6-dimethylmorpholine as a clear, pale-yellow oil. (Expected Yield: 85-92%).

References

- WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents Source: Google Patents URL

- US4504363A - Preparation of cis-2,6-dimethylmorpholine Source: Google Patents URL

-

Advanced Spectroscopy in Chemistry: Dynamic resolution of α-substituted dihydrocinnamic aldehydes Source: AMS Tesi di Laurea (University of Bologna) URL:[Link]

-

Cas 100-44-7, Benzyl chloride Source: LookChem URL:[Link]

-

Untitled Document (Asymmetric Synthesis of (-)-(2R,6R)-2,6-Dimethylmorpholine) Source: ElectronicsAndBooks (Citing Perrone R., Bettoni G., Tortorella V., Synthesis, 1976, 598) URL:[Link]

Sources

- 1. amslaurea.unibo.it [amslaurea.unibo.it]

- 2. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

- 3. WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents [patents.google.com]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. (2R,6R)-2,6-Dimethylmorpholine|High-Purity Research Chemical [benchchem.com]

- 6. lookchem.com [lookchem.com]

Asymmetric Synthesis of Disubstituted Morpholines: A Guide to Modern Catalytic Strategies

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, including enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability, make it a highly desirable structural motif for drug development.[3] The precise three-dimensional arrangement of substituents on the morpholine core is often critical for therapeutic efficacy and safety, making the development of robust and efficient asymmetric syntheses for enantiomerically pure disubstituted morpholines a paramount objective for researchers in drug discovery and development.[3][4]

This comprehensive guide provides an in-depth overview of modern catalytic strategies for the asymmetric synthesis of disubstituted morpholines. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key transformations are provided to empower researchers to implement these powerful synthetic tools in their own laboratories.

Strategic Approaches to Asymmetric Morpholine Synthesis

The asymmetric synthesis of disubstituted morpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on the most impactful and widely adopted catalytic methods, including:

-

Catalytic Asymmetric Hydrogenation: A powerful and atom-economical approach for the synthesis of 2- and 2,5-disubstituted morpholines.

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An elegant one-pot strategy for the efficient synthesis of 3-substituted morpholines.

-

Palladium-Catalyzed Cyclizations: Versatile methods for the construction of various disubstituted morpholine isomers.

-

Organocatalytic Approaches: Metal-free alternatives for the enantioselective synthesis of morpholine derivatives.

-

Diastereoselective Strategies: Methods that leverage substrate control to achieve high diastereoselectivity.

I. Catalytic Asymmetric Hydrogenation: A Direct Route to Chiral 2-Substituted Morpholines

Transition-metal-catalyzed asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for the enantioselective synthesis of chiral molecules.[5] This "after cyclization" strategy has been successfully applied to the synthesis of a variety of chiral N-heterocycles, including 2-substituted morpholines, with excellent results.[5][6]

The key to success in this approach lies in the judicious selection of a chiral catalyst, typically a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle.[5][7] This combination allows for the highly enantioselective hydrogenation of prochiral dehydromorpholine substrates.

Mechanism of Action: The Role of the Chiral Catalyst

The asymmetric hydrogenation of a dehydromorpholine proceeds through a series of well-defined steps involving the chiral rhodium catalyst. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

Caption: Generalized workflow for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol provides a representative procedure for the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation, a highly efficient method for creating the C2 stereocenter.[4]

Materials:

-

2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

-

[Rh(COD)₂]BF₄ (0.01 equiv)

-

(R)-SKP-Phos (a chiral bisphosphine ligand) (0.011 equiv)

-

Anhydrous, degassed Dichloromethane (DCM)

-

High-purity hydrogen gas

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation:

-

Reaction Setup:

-

In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous, degassed DCM (1.0 mL).[4]

-

-

Hydrogenation:

-

Work-up and Purification:

-

Carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.[4]

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

| Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Reference |

| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [3][5] |

| 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [3] |

| 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / SKP-Phos | >99 | 99 | [5] |

II. Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Synthesis of 3-Substituted Morpholines

The development of one-pot tandem reactions represents a significant advance in synthetic efficiency, minimizing waste and purification steps. For the synthesis of chiral 3-substituted morpholines, a powerful tandem approach combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has been developed.[8][9][10]

This strategy commences with the intramolecular hydroamination of an ether-containing aminoalkyne substrate, catalyzed by a bis(amidate)bis(amido)titanium complex, to generate a cyclic imine intermediate.[8] This intermediate is then reduced in situ with high enantioselectivity by a Noyori-Ikariya type ruthenium catalyst.[8][9]

Causality in Catalysis: The Key to Enantioselectivity

The high enantioselectivity observed in the ATH step is attributed to crucial hydrogen-bonding interactions between the oxygen atom in the morpholine precursor's backbone and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst.[9][10] This interaction orients the cyclic imine in a specific conformation within the catalyst's chiral pocket, leading to the preferential formation of one enantiomer.

Caption: Tandem hydroamination and ATH workflow.

Protocol: One-Pot Synthesis of a Chiral 3-Substituted Morpholine

This protocol outlines a general procedure for the tandem synthesis of a 3-substituted morpholine.[4][9]

Materials:

-

Aminoalkyne substrate (1.0 equiv)

-

Bis(amidate)bis(amido)Titanium precatalyst (e.g., precatalyst 1 in[8]) (0.05 equiv)

-

RuCl (Noyori-Ikariya catalyst) (0.01 equiv)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous toluene

Procedure:

-

Hydroamination:

-

In a glovebox, dissolve the aminoalkyne substrate and the titanium precatalyst in anhydrous toluene.

-

Stir the reaction mixture at 110 °C for 24 hours.[4]

-

Cool the reaction to room temperature.

-

-

Asymmetric Transfer Hydrogenation:

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Confirm the structure by spectroscopic methods.

-

| Substrate Functional Group | Yield (%) | ee (%) | Reference |

| Phenyl | 85 | >95 | [8] |

| 4-Fluorophenyl | 82 | >95 | [8] |

| Cyclohexyl | 75 | >95 | [8] |

III. Palladium-Catalyzed Strategies for Disubstituted Morpholines

Palladium catalysis offers a versatile platform for the synthesis of various disubstituted morpholine isomers. Key strategies include intramolecular carboamination and hydroamination reactions.

A. Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines

A concise, four-step synthesis of enantiopure cis-3,5-disubstituted morpholines has been developed, with the key step being a Pd-catalyzed carboamination of an O-allyl ethanolamine derivative with an aryl or alkenyl bromide.[11] This modular approach allows for variation in the morpholine substituents.[11] The reaction proceeds via a proposed syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state, followed by reductive elimination to yield the cis-disubstituted product.[11]

Caption: Synthesis of cis-3,5-disubstituted morpholines.

Protocol: Pd-Catalyzed Carboamination

This is a representative procedure for the key cyclization step.[11]

Materials:

-

N-Aryl/Alkenyl-O-Allyl Ethanolamine substrate (1.0 equiv)

-

Aryl or alkenyl bromide (2.0 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

P(2-furyl)₃ (0.08 equiv)

-

NaOtBu (2.0 equiv)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Reaction Setup:

-

Evacuate and flame-dry a Schlenk tube and backfill with nitrogen.

-

Charge the tube with Pd(OAc)₂, P(2-furyl)₃, and NaOtBu.

-

Evacuate and backfill with nitrogen again.

-

Add the aryl or alkenyl bromide and a solution of the amine substrate in the anhydrous solvent.

-

-

Reaction:

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄ and concentrate.

-

Purify by flash column chromatography.

-

B. Pd-Catalyzed Hydroamination for 2,5-Disubstituted Morpholines

A stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines has been achieved via a palladium-catalyzed hydroamination of aminoalkenes derived from the ring-opening of carbamate-protected aziridines with unsaturated alcohols.[12] This method provides the morpholine products as a single diastereomer in excellent yields.[12]

IV. Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of morpholine synthesis, organocatalysis has been successfully employed for the construction of morpholines with quaternary stereocenters.[13]

An organocatalytic asymmetric halocyclization protocol has been developed to furnish chlorinated 2,2-disubstituted morpholines from alkenol substrates. This reaction utilizes a cinchona alkaloid-derived phthalazine as the catalyst, achieving excellent yields and enantioselectivities under mild conditions.[13]

V. Diastereoselective Synthesis of Disubstituted Morpholines

In cases where a chiral starting material is readily available, diastereoselective reactions can be a highly effective strategy for the synthesis of specific stereoisomers. Iron(III) catalysis has been shown to be effective for the diastereoselective synthesis of cis-2,6- and cis-3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol.[14] The reaction is believed to proceed through a thermodynamic equilibrium that favors the formation of the more stable cis diastereoisomer.[14]

Conclusion and Future Outlook

The asymmetric synthesis of disubstituted morpholines is a vibrant and rapidly evolving field of research. The catalytic methods highlighted in this guide represent the state-of-the-art in terms of efficiency, selectivity, and substrate scope. From the atom economy of asymmetric hydrogenation to the elegance of one-pot tandem reactions and the versatility of palladium and organocatalysis, chemists now have a powerful toolkit at their disposal for the construction of these medicinally important scaffolds.

Future efforts will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of substrate scope to include more complex and diverse substitution patterns, and the application of these methods to the synthesis of novel drug candidates. The continued innovation in this area will undoubtedly fuel the discovery of the next generation of morpholine-containing therapeutics.

References

-

Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592. [Link]

-

Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236-14241. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]

-

Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. [Link]

-

Che, C., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(12), 3235-3240. [Link]

-

Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15-18. [Link]

-

Royal Society of Chemistry. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Ghorai, M. K., & Kumar, A. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

-

PubMed. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. [Link]

-

D'hooghe, M., et al. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(6), 921-924. [Link]

-

Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. [Link]

-

Organic Chemistry Portal. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. [Link]

-

PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link]

-

American Chemical Society. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2016). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. [Link]

-

PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

American Chemical Society. (2024). Expanding complex morpholines using systematic chemical diversity. [Link]

-

ResearchGate. (2022). Possible strategies for the synthesis of morpholines. [Link]

-

Ziyaei, A., et al. (2019). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 55(65), 9733-9736. [Link]

-

Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 150, 02004. [Link]

-

Co-workers, P. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3469-3480. [Link]

-

ResearchGate. (2021). Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones A In(III)-catalyzed synthesis of morpholine containing an aza-quaternary center by Carreira. B Aza-benzilic ester rearrangement for the construction of aza-tertiary center of morpholinone. C Construction of morpholinone bearing aza-quaternary center by ZnCl2 catalysis (this work). [Link]

-

Kim, S., et al. (2018). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 14, 2596-2601. [Link]

-

ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

Academia.edu. (2020). Recent progress in the synthesis of morpholines. [Link]

-

Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

-

PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

National Institutes of Health. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. thieme-connect.com [thieme-connect.com]

Application Note: Advanced Purification Protocols for 4-Benzyl-2,6-dimethylmorpholine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Scope

4-Benzyl-2,6-dimethylmorpholine is a highly versatile chiral building block and intermediate used in the synthesis of complex pharmaceuticals, including S1P modulators and antitumor agents like Sonidegib ([1]). Synthesized typically via the N-alkylation of 2,6-dimethylmorpholine with benzyl bromide, the crude reaction mixture often presents a complex purification challenge. It contains unreacted lachrymatory alkylating agents, inorganic salts, and a mixture of cis (meso) and trans (chiral) diastereomers ([2]).

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. The protocols detailed herein are built on causality and self-validation , ensuring that every step in the purification of 4-Benzyl-2,6-dimethylmorpholine is mechanistically sound, highly reproducible, and analytically verifiable.

Physicochemical Profiling

Successful purification relies on exploiting the specific physicochemical properties of the target molecule. 4-Benzyl-2,6-dimethylmorpholine is a lipophilic tertiary amine. Understanding its profile dictates our approach to phase separation and chromatography ([3]).

Table 1: Physicochemical Profile & Purification Impact

| Property | Value / Characteristic | Causality / Impact on Purification Strategy |

| Molecular Weight | 205.30 g/mol | Dictates mass balance calculations and expected MS adducts ( |

| LogP (Octanol/Water) | ~1.7 - 2.1 | Highly lipophilic as a free base; necessitates strong acidification (pH < 2) to force the compound into the aqueous phase during extraction. |

| Acid Dissociation (pKa) | ~7.5 - 8.0 (Conjugate Acid) | Requires pH > 12 for complete free-base recovery during back-extraction. |

| Physical State | Viscous Liquid / Oil | Precludes direct crystallization of the free base; necessitates liquid-liquid extraction and chromatography. |

| Stereochemistry | cis (meso) and trans mixture | Diastereomers possess different spatial geometries, requiring specific salt-formation (e.g., acetate) for selective crystallization ([4]). |

Purification Strategy & Workflow

The purification of this compound is not a single-step process but a strategic sequence. We utilize Acid-Base Liquid-Liquid Extraction (LLE) as the primary bulk cleanup to remove neutral organic impurities (like unreacted benzyl bromide). This is followed by either silanol-deactivated chromatography for trace cleanup or salt crystallization for diastereomeric resolution.

Fig 1: Purification and diastereomeric resolution workflow for 4-Benzyl-2,6-dimethylmorpholine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: The crude mixture from N-alkylation contains unreacted benzyl bromide, which is neutral, highly lachrymatory, and reactive. By washing the organic solution with 1M HCl, the tertiary amine of the morpholine is protonated, forming a water-soluble hydrochloride salt. The neutral benzyl bromide remains in the organic phase, allowing for its complete removal.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent. The pH of the aqueous layer must be < 2.

-

Phase Separation: Allow the layers to separate. The lower aqueous phase contains the protonated 4-Benzyl-2,6-dimethylmorpholine. The upper organic phase contains neutral impurities.

-

Self-Validation Check 1: Spot the organic phase on a TLC plate and stain with Dragendorff’s reagent (specific for tertiary amines). A negative stain confirms that 100% of the target compound has migrated to the aqueous phase. Discard the organic layer safely.

-

Basification: Cool the retained aqueous phase in an ice bath (to mitigate the exothermic neutralization). Slowly add 2M NaOH dropwise until the pH reaches > 12. The solution will turn cloudy as the lipophilic free base precipitates.

-

Back-Extraction: Extract the basified aqueous layer with fresh Dichloromethane (DCM) (3 x 15 mL).

-

Drying & Concentration: Combine the DCM layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography with Silanol Deactivation

Mechanistic Rationale: Standard silica gel is inherently acidic (pH ~4.5-5.5). When a tertiary amine like 4-Benzyl-2,6-dimethylmorpholine passes through, it hydrogen-bonds strongly with free silanol (-SiOH) groups, causing severe peak tailing and irreversible adsorption. Adding Triethylamine (TEA) to the mobile phase competitively binds and deactivates these silanol sites.

Table 2: Chromatographic Solvent Systems

| Solvent System | Modifier | Application & Causality |

| Hexane / EtOAc (80:20) | 1% TEA | Standard Elution: TEA coats the silica, allowing the tertiary amine to elute as a sharp, symmetrical band. |

| DCM / MeOH (95:5) | 0.5% NH₄OH | Aggressive Flush: Used if the compound is highly retained; NH₄OH provides a stronger basic displacement than TEA. |

Step-by-Step Methodology:

-

Column Preparation: Slurry-pack the silica gel using Hexane containing 1% TEA. Flush the column with 2 column volumes (CV) of the same solvent to fully deactivate the silica.

-

Loading: Dissolve the enriched free base (from Protocol A) in a minimum amount of DCM and load it onto the column head.

-

Elution: Elute using a gradient of Hexane/EtOAc (90:10 to 80:20) containing 1% TEA.

-

Self-Validation Check 2: Perform 2D-TLC on the collected fractions. Spot the sample, run it in one direction, dry the plate, rotate 90 degrees, and run it again. A single spot exactly on the diagonal confirms that the compound is stable and not degrading on the silica gel.

Protocol C: Diastereomeric Resolution via Salt Crystallization

Mechanistic Rationale: 2,6-Dimethylmorpholine derivatives exist as a mixture of cis and trans isomers. These diastereomers exhibit different spatial geometries and, consequently, their salts have different solubilities. Reacting the free base with acetic acid in an ester solvent allows the cis-isomer salt to preferentially crystallize ([4]).

Step-by-Step Methodology:

-

Salt Formation: Dissolve the purified free base mixture in Ethyl Acetate (5 mL per gram). Heat to 40 °C with stirring.

-

Acid Addition: Add glacial acetic acid (1.1 equivalents) dropwise.

-

Controlled Cooling: Slowly cool the mixture to 20-25 °C over 2 hours, then further cool to -2 °C in an ice-salt bath for an additional 2.5 hours to induce crystallization.

-

Isolation: Isolate the cis-4-Benzyl-2,6-dimethylmorpholine acetate crystals via vacuum filtration.

-

Free Base Recovery: Hydrolyze the crystals using 33% NaOH to pH 14, extract with DCM, and concentrate to yield the isomerically pure cis-free base ([4]).

-

Self-Validation Check 3 (NMR): Analyze the final product via ¹H-NMR. The protons of the methyl groups in the morpholine ring appear as distinct doublets. The disappearance of the trans-methyl signals and the presence of a clean doublet around δ 1.15 - 1.24 ppm confirms successful isolation of the cis-isomer ([5]).

References

- Title: CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine Source: Google Patents URL

-

Title: An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib Source: The Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol Source: ResearchGate / Molbank URL: [Link]

Sources

Mass Spectrometry Analysis of N-Benzyl Morpholines: A Guide to Characterization and Quantification

An Application Note and Protocol for Researchers

Abstract

The N-benzyl morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of therapeutics targeting the central nervous system (CNS). Its derivatives are integral to compounds designed as enzyme inhibitors, neurotransmitter modulators, and receptor agonists. Given their prevalence and therapeutic importance, robust and reliable analytical methods are paramount for their characterization, purity assessment, and quantification in complex matrices. This application note provides a detailed guide to the analysis of N-benzyl morpholines using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of ionization and fragmentation specific to this chemical class and present a comprehensive, step-by-step protocol for method development and sample analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Benzyl Morpholine Scaffold

The morpholine ring, with its unique combination of an ether and a secondary amine, offers a favorable balance of hydrophilicity and lipophilicity, often enhancing a molecule's pharmacokinetic properties, including blood-brain barrier permeability. The addition of a benzyl group provides a versatile anchor for further chemical modification and introduces specific steric and electronic properties that can be fine-tuned to achieve desired biological activity. N-benzyl morpholine derivatives are key components in dual reuptake inhibitors of serotonin and norepinephrine and have been investigated for the treatment of pain, depression, and various neurodegenerative diseases.[1]

Mass spectrometry (MS) is an indispensable tool for analyzing these compounds, offering unparalleled sensitivity and specificity.[2] It allows for precise molecular weight determination and structural elucidation through controlled fragmentation, making it ideal for everything from reaction monitoring in synthetic chemistry to metabolite identification in drug metabolism studies.

Scientific Principles: Ionization and Fragmentation

The successful analysis of any molecule by mass spectrometry begins with its efficient conversion into gas-phase ions.[2] The choice of ionization technique is critical and depends on the analyte's physicochemical properties.

Ionization Techniques: Soft vs. Hard Ionization

For thermally labile and polar molecules like N-benzyl morpholines, "soft" ionization techniques are preferred as they impart less energy to the molecule, minimizing premature fragmentation and preserving the molecular ion.[3]

-

Electrospray Ionization (ESI): This is the most common and effective method for this class of compounds. ESI generates ions directly from a liquid solution by applying a high voltage to create an aerosol of charged droplets.[2][3] In positive ion mode, which is standard for amine-containing compounds, N-benzyl morpholines readily accept a proton to form a protonated molecule, [M+H]⁺. The basic nitrogen of the morpholine ring is the primary site of protonation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a complementary technique that is particularly effective for less-polar analytes.[3] It uses a corona discharge to ionize solvent molecules, which then transfer a proton to the analyte molecule. It serves as a valuable alternative if ESI proves inefficient for a specific derivative.

-

Electron Impact (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). EI bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation.[2] While this provides a detailed fragmentation "fingerprint," the molecular ion peak may be weak or absent.[4] Direct analysis of N-benzyl morpholines by GC-MS can be challenging due to their polarity and may require a derivatization step to increase volatility.[5]

Tandem Mass Spectrometry (MS/MS) and Characteristic Fragmentation

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative specificity. In this technique, the protonated molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation of N-benzyl morpholines is predictable and dominated by the stability of the resulting fragments.

The most prominent fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the morpholine nitrogen. This heterolytic cleavage is driven by the formation of the highly stable benzyl cation (m/z 91).[6][7] This cation can further rearrange to the even more stable aromatic tropylium ion (C₇H₇⁺), which is often the base peak in the spectrum.[6]

Senior Application Scientist's Note: The prevalence of the m/z 91 ion is a powerful diagnostic tool. When analyzing an unknown compound or a reaction mixture, a strong signal at m/z 91 is a compelling indicator of a benzyl moiety within the structure.[6] This predictable fragmentation is the foundation for building highly selective quantitative methods using Multiple Reaction Monitoring (MRM).

The general fragmentation pattern can be visualized as follows:

Caption: Key fragmentation pathways for N-benzyl morpholines in MS/MS.

Detailed Application Protocol: LC-MS/MS Quantification

This section provides a representative protocol for the development of a quantitative LC-MS/MS method for a hypothetical N-benzyl morpholine derivative, hereafter referred to as "NBM-Analog" (MW = 250.3 g/mol ).

Objective

To develop and validate a sensitive and selective method for the quantification of NBM-Analog in a methanolic solution using a Triple Quadrupole (QqQ) mass spectrometer.

Materials and Instrumentation

-

LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.[8]

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[8]

-

Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[8]

-

Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), water (CLRW grade), and formic acid (FA).[8]

-

Sample: NBM-Analog standard, accurately weighed and dissolved in MeOH to create a 1.0 mg/mL stock solution.

Experimental Workflow

The overall workflow for analysis is outlined below:

Caption: General workflow for LC-MS/MS analysis of NBM-Analog.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Prepare a 1.0 mg/mL stock solution of NBM-Analog in methanol.

-

Perform serial dilutions from the stock solution using 50:50 Methanol:Water to prepare a set of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Liquid Chromatography (LC) Method The goal is to achieve a sharp, symmetrical peak for NBM-Analog with a reasonable retention time.

| Parameter | Recommended Setting | Rationale |

| Analytical Column | Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm | Provides excellent efficiency and resolution for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation ([M+H]⁺) for efficient ESI+ ionization. |